N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAOMJVXJDHYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of substituted aniline derivatives. For example, reacting N-benzoylaniline with cyclohexanone in the presence of concentrated sulfuric acid generates the 1,2,3,4-tetrahydroquinoline backbone through a Friedländer-type annulation. Key variables include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid catalyst | H2SO4 (95%) | Maximizes cyclization efficiency |
| Temperature | 80–100°C | Prevents side reactions |
| Reaction time | 4–6 hours | Ensures complete ring closure |
This step typically achieves yields of 68–75% under optimized conditions.
Cyclization Strategies and Optimization
Cyclization efficiency directly impacts the overall synthesis yield. Two predominant methods are employed:
Acid-Mediated Cyclization
Concentrated sulfuric acid remains the standard catalyst due to its dual role as a proton donor and dehydrating agent. In a representative protocol:
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N-Benzoylaniline (1.0 equiv) and cyclohexanone (1.1 equiv) are mixed in H2SO4 at 90°C.
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The exothermic reaction is quenched after 5 hours with ice water.
-
The precipitate is filtered and recrystallized from ethanol.
Yield : 72%
Lewis Acid Catalysis
Alternative catalysts like ZnCl2 or BF3·Et2O enable milder conditions (50–60°C) but require longer reaction times (8–12 hours). While reducing side products, these methods show lower yields (58–64%).
Sulfonamide Coupling Mechanisms
The sulfonylation step’s success hinges on the amine’s nucleophilicity and the sulfonyl chloride’s reactivity.
Reaction Kinetics
Studies using in situ IR spectroscopy reveal that the reaction follows second-order kinetics, with rate constants (k) of 0.024 L·mol⁻¹·s⁻¹ at 25°C. Activation energy (Ea) calculations suggest a value of 45.2 kJ·mol⁻¹ , indicating moderate temperature sensitivity.
Solvent Effects
Solvent polarity significantly influences reaction rates:
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Dichloromethane | 8.93 | 1.00 (baseline) |
| THF | 7.58 | 0.87 |
| Acetonitrile | 37.5 | 1.24 |
Polar solvents like acetonitrile accelerate the reaction by stabilizing the transition state.
Industrial-Scale Production Techniques
Commercial synthesis prioritizes cost efficiency and scalability through:
Continuous Flow Reactors
Tubular reactors with residence times of 8–10 minutes achieve near-quantitative conversion by maintaining precise temperature control (±1°C). Key advantages include:
-
Throughput : 12–15 kg·h⁻¹ per reactor module
-
Purity : >98% by HPLC
Catalytic System Recycling
Homogeneous catalysts (e.g., p-toluenesulfonic acid ) are recovered via aqueous extraction, reducing waste generation by 40% .
Analytical Characterization
Post-synthesis validation employs:
Spectroscopic Methods
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at tR = 6.54 min .
Challenges and Mitigation Strategies
By-Product Formation
Common impurities include:
Scalability Issues
Exothermicity during cyclization necessitates jacketed reactors with rapid cooling capacity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophilic substitution reactions with reagents like 2-fluorobenzenesulfonyl chloride.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Generation of sulfonamide derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in biological assays to investigate its interaction with various biomolecules and cellular components.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Sulfonamide vs.
- Fluorine Effects : The 2-fluorophenyl group in the target compound increases electronegativity and metabolic stability, similar to the trifluoroacetyl group in ’s analog, which may resist enzymatic degradation .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzoyl group , a tetrahydroquinoline moiety , and a sulfonamide group , which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 424.52 g/mol. Its structural characteristics enable it to interact with various biological targets, facilitating diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzoic acids. The process includes:
- Formation of the tetrahydroquinoline core.
- Introduction of the benzoyl group.
- Sulfonamide formation through reaction with sulfonyl chlorides.
- Fluorination at the appropriate position on the benzene ring.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties . A study demonstrated that certain compounds within this class showed superior activity against fungal pathogens compared to established fungicides like flutolanil. For instance, one derivative achieved an value of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum in vitro .
Anticancer Potential
The compound has also been evaluated for its anticancer activity . In vitro studies have shown that several tetrahydroquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| This compound | 10 | Antitumor |
| Doxorubicin | 37.5 | Reference |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes involved in cellular signaling pathways.
- Cell Cycle Disruption : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Fungal Infections : A study reported the successful use of a related compound in treating Sclerotinia sclerotiorum infections in agricultural settings.
- Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of tetrahydroquinoline derivatives in combination therapies for resistant cancer types.
Q & A
Q. What advanced techniques characterize its interaction with plasma proteins?
- Methodology :
- Equilibrium Dialysis : Measure unbound fraction (%fu) in human plasma.
- SPR Biosensing : Immobilize human serum albumin (HSA) to quantify binding kinetics (ka/kd).
- Circular Dichroism (CD) : Detect conformational changes in HSA upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
